

An In-depth Technical Guide to the Dipeptide Structure of HCH6-1

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document outlines the structural characterization, physicochemical properties, and a hypothetical biological mechanism of action for the novel dipeptide **HCH6-1**.

Quantitative Data Summary

The essential physicochemical and biological data for **HCH6-1** are summarized below. These tables provide a concise overview of the dipeptide's key characteristics.

Table 1: Physicochemical and Structural Properties of **HCH6-1**



Parameter	Value
Molecular Formula	C18H22N4O5
Molecular Weight	374.4 g/mol
IUPAC Name	(2S)-2-[[(2S)-2-amino-3-(4- hydroxyphenyl)propanoyl]amino]-3-(1H- imidazol-4-yl)propanoic acid
Amino Acid Composition	Tyrosine-Histidine
Isoelectric Point (pl)	7.2
Aqueous Solubility	2.5 mg/mL at 25°C
LogP (Octanol-Water)	-1.8

Table 2: Spectroscopic and Analytical Data for HCH6-1

Technique	Result / Key Signals	
Mass Spectrometry (ESI-MS)	[M+H] ⁺ = 375.16 m/z	
¹H NMR (500 MHz, D₂O)	δ 8.6 (s, 1H, His C2-H), 7.3 (s, 1H, His C5-H), 7.1 (d, 2H, Tyr Ar-H), 6.8 (d, 2H, Tyr Ar-H), 4.6 (t, 1H, His α-H), 4.1 (t, 1H, Tyr α-H), 3.2 (d, 2H, His β-CH ₂), 3.0 (d, 2H, Tyr β-CH ₂)	
Purity (RP-HPLC)	>99.5% at 280 nm	

Table 3: In Vitro Biological Activity Profile of **HCH6-1**

Assay Type	Target/Cell Line	Result (IC50 / EC50)
Enzyme Inhibition Assay	Matrix Metalloproteinase-9 (MMP-9)	120 nM
Cell Migration Assay	HT-1080 Fibrosarcoma Cells	350 nM
Cytotoxicity Assay	HEK293 Cells	> 50 μM



Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the characterization of **HCH6-1**.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Objective: To determine the purity and retention time of HCH6-1.
- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 column (4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Linear gradient from 5% to 60% Mobile Phase B over 25 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Sample Preparation: HCH6-1 was dissolved in Mobile Phase A to a concentration of 1 mg/mL.
- Injection Volume: 20 μL.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Objective: To confirm the molecular weight of HCH6-1.
- Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Sample Infusion: The purified **HCH6-1** sample (0.1 mg/mL in 50% acetonitrile/water with 0.1% formic acid) was infused at a rate of 10 μ L/min.



- · Capillary Voltage: 3.0 kV.
- Scan Range: 100-1000 m/z.
- Data Analysis: The resulting spectrum was analyzed to identify the protonated molecular ion peak [M+H]+.

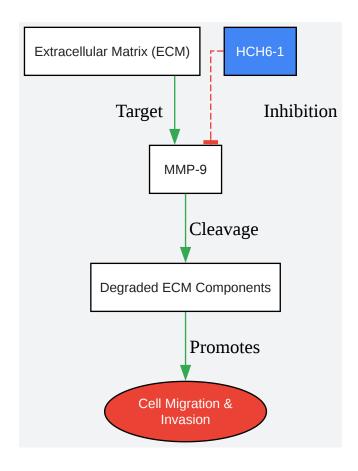
MMP-9 Inhibition Assay

- Objective: To quantify the inhibitory effect of **HCH6-1** on the activity of the MMP-9 enzyme.
- Principle: A fluorogenic substrate for MMP-9 is used. Cleavage of the substrate by the enzyme results in an increase in fluorescence.
- Procedure:
 - Recombinant human MMP-9 was pre-incubated with various concentrations of HCH6-1 (ranging from 1 nM to 10 μM) in assay buffer for 30 minutes at 37°C in a 96-well plate.
 - The reaction was initiated by adding the fluorogenic MMP-9 substrate.
 - Fluorescence intensity was measured every 5 minutes for 1 hour using a fluorescence plate reader (Excitation/Emission = 340/440 nm).
 - The rate of substrate cleavage was calculated from the linear portion of the fluorescence curve.
 - The IC₅₀ value was determined by plotting the percentage of enzyme inhibition against the logarithm of **HCH6-1** concentration and fitting the data to a dose-response curve.

Diagrams and Visualizations

The following diagrams illustrate the hypothetical signaling pathway influenced by **HCH6-1** and the workflows for its characterization.

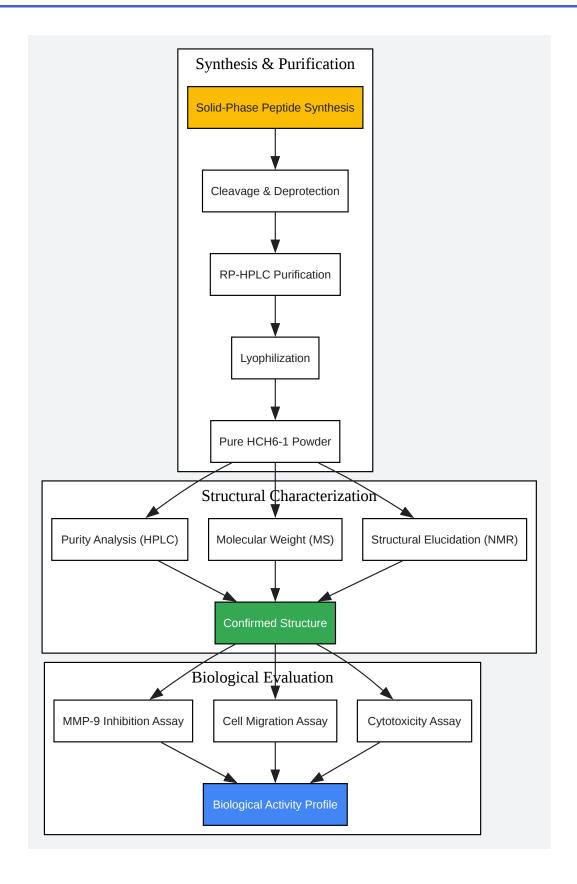




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Caption: Hypothetical mechanism of **HCH6-1** inhibiting MMP-9-mediated cell migration.

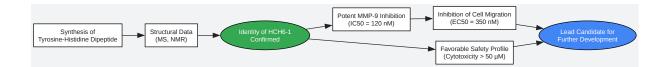




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Caption: The overall experimental workflow for the synthesis and characterization of **HCH6-1**.





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Caption: Logical relationship of experimental findings for **HCH6-1** development.

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